Antifungal Activity Against Histoplasma capsulatum Yeast Form: Positional Isomer and Substituent Comparison
The 4-nitrophenyl derivative exhibited a yeast-form MIC range of 62.5–250 µg/mL against 25 clinical strains of H. capsulatum, placing it intermediate among the nine tested analogs. This is 2-fold less potent than its 2-nitrophenyl positional isomer (MIC 31.25–125 µg/mL) but 2-fold more potent than the 4-chlorophenyl analog (MIC 125 µg/mL), demonstrating that both the nature and position of the electron-withdrawing substituent critically modulate antifungal activity [1].
| Evidence Dimension | In vitro antifungal activity (MIC range, yeast form) |
|---|---|
| Target Compound Data | 62.5–250 µg/mL |
| Comparator Or Baseline | 2-Nitrophenyl isomer: 31.25–125 µg/mL; 4-Chlorophenyl analog: 125 µg/mL; 4-Bromophenyl analog: 62.5–125 µg/mL; Unsubstituted phenyl analog: 7.8–250 µg/mL |
| Quantified Difference | 2-fold less active than 2-nitro isomer; equipotent upper limit vs. 4-bromo; >2-fold more active than 4-chloro at lower bound |
| Conditions | CLSI M27-A3 microdilution; 25 H. capsulatum clinical isolates; RPMI 1640 medium; yeast form |
Why This Matters
This compound provides a defined control point for SAR studies exploring the impact of nitro group position (2- vs. 4-substitution) on antifungal potency in isoniazid-derived hydrazones.
- [1] De Aguiar Cordeiro R et al. Synthesis and antifungal activity in vitro of isoniazid derivatives against Histoplasma capsulatum var. capsulatum. Antimicrobial Agents and Chemotherapy, 2014; 58(5): 2504–2511. Table 1. View Source
